molecular formula C12H5Br3O B12887924 2,3,9-Tribromo-dibenzofuran CAS No. 617707-49-0

2,3,9-Tribromo-dibenzofuran

Cat. No.: B12887924
CAS No.: 617707-49-0
M. Wt: 404.88 g/mol
InChI Key: CAJGGDCLSUAVFO-UHFFFAOYSA-N
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Description

2,3,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It has the molecular formula C₁₂H₅Br₃O and a molecular weight of 404.879 Da . Dibenzofurans are known for their unique structural properties, which make them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9-tribromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through electrophilic aromatic substitution reactions using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions often include a solvent like chloroform or carbon tetrachloride, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Coupling Reactions: Catalysts such as palladium (Pd) or copper (Cu) are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products .

Scientific Research Applications

2,3,9-Tribromo-dibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,9-tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. For example, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,9-Tribromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The position of the bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

1,7,8-tribromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br3O/c13-7-2-1-3-10-12(7)6-4-8(14)9(15)5-11(6)16-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJGGDCLSUAVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=CC(=C(C=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335668
Record name 2,3,9-tribromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-49-0
Record name 2,3,9-tribromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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